Product packaging for Cadmium 1-dodecanethiol(Cat. No.:CAS No. 4696-59-7)

Cadmium 1-dodecanethiol

Cat. No.: B12763661
CAS No.: 4696-59-7
M. Wt: 515.2 g/mol
InChI Key: HFXHXRAPXXJZQM-UHFFFAOYSA-L
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Description

Contextualization of Organic Ligands in Colloidal Nanomaterial Synthesis

Organic ligands are crucial components in the synthesis of colloidal inorganic nanocrystals, enabling the production of monodisperse nanoparticles with a wide variety of shapes and sizes. researchgate.net These ligands, which are surfactant-like organic molecules, coat the surface of the inorganic nanocrystals, and the resulting combination of components gives rise to a vast range of properties. researchgate.net The interactions between these ligands influence the thermodynamic and kinetic properties of the nanocrystals and affect their colloidal stability. researchgate.netnih.gov

In the synthesis of cadmium-based nanoparticles, various organic ligands have been employed to control particle growth and prevent agglomeration. azom.com Thiols, a class of organic compounds containing a sulfur-hydrogen bond, are particularly effective. rsc.org Their ability to form strong bonds with metal surfaces makes them excellent capping agents. azom.comrsc.org Common thiol ligands used to stabilize the surface of synthesized cadmium telluride (CdTe) multi-core-shells include mercaptopropanoic acid (MPA), glutathione (B108866) (GSH), thioglycolic acid (TGA), and L-cysteine. nih.gov These ligands enhance emission intensity, chemical functionality, colloidal stability, water solubility, and biocompatibility. nih.gov The choice of ligand can also influence the resulting particle size; for instance, in the synthesis of cadmium selenide (B1212193) (CdSe) nanoparticles, using thioalcohols as capping agents produces smaller particles compared to the use of thioacids. researchgate.net

The role of ligands extends beyond just stabilization; they can actively participate in the reaction and influence the final properties of the nanomaterials. For example, in the synthesis of cadmium sulfide (B99878) (CdS) quantum dots, long-chain organic acids can act as both a surface capping ligand and a solubility controlling agent. researchgate.net The covalent bond model is often used to describe the interaction between the nanocrystal and the ligand, classifying ligands as L, X, or Z types based on the number of electrons they donate to the bond. acs.org This understanding of ligand-nanocrystal interactions is fundamental to designing and synthesizing nanomaterials with desired characteristics. researchgate.netacs.org

Significance of 1-Dodecanethiol (B93513) as a Surface Capping Agent and Reactant Precursor

1-Dodecanethiol (DDT), an alkyl thiol, is a key molecule in the synthesis of cadmium-based nanostructures, serving dual roles as both a surface capping agent and a reactant precursor. rsc.orgsigmaaldrich.com As a capping agent, 1-dodecanethiol stabilizes nanoparticles, preventing their aggregation and controlling their growth. nih.gov Its long alkyl chain provides steric hindrance, which is crucial for maintaining colloidal stability in non-polar solvents. rsc.org This capping effect is evident in the synthesis of CdS nanoparticles, where the presence of 1-dodecanethiol leads to well-dispersed particles. researchgate.net Furthermore, 1-dodecanethiol can be used in a phase transfer process to move nanoparticles from an aqueous solution to an organic one, a critical step for many applications. annauniv.eduresearchgate.net This is achieved through ligand exchange, where the original hydrophilic ligands on the nanoparticle surface are replaced by the hydrophobic 1-dodecanethiol molecules. annauniv.eduresearchgate.net

Beyond its role as a stabilizer, 1-dodecanethiol also functions as a sulfur source in the synthesis of cadmium sulfide (CdS) nanoparticles. researchgate.netchemicalbook.comcambridge.orgndsu.edu In a one-pot, non-injection synthesis method, 1-dodecanethiol reacts with a cadmium salt to form CdS quantum dots. researchgate.netcambridge.org This approach has been successfully used to produce both regular and "magic-sized" CdS quantum dots, which are nanocrystals with discrete, stable sizes. researchgate.netcambridge.org The ability to use 1-dodecanethiol as a sulfur source simplifies the synthesis process and provides a route to high-quality nanocrystals. ndsu.edu The thermal decomposition of the metal-thiolate complexes formed between the cadmium precursor and 1-dodecanethiol is a key step in the formation of the CdS nanoparticles. rsc.org The versatility of 1-dodecanethiol makes it an indispensable tool in the fabrication of cadmium-based nanomaterials for various applications, from optoelectronics to catalysis. sigmaaldrich.comchemicalbook.com

Overview of Cadmium-Chalcogenide Nanomaterials for Fundamental Studies

Cadmium-chalcogenide (CdE, where E = S, Se, Te) nanoparticles are among the most extensively studied non-oxide semiconductor nanomaterials. libretexts.org Their synthesis and characterization have been pivotal in demonstrating the quantum size effect, where the electronic and optical properties of the material change with the size of the nanoparticles. libretexts.org Specifically, the band gap energy increases as the particle size decreases. libretexts.org These materials are typically synthesized through the thermal decomposition of organometallic precursors in a solvent containing the chalcogen source and a stabilizing agent. libretexts.org

The synthesis of cadmium sulfide (CdS) nanocrystallites, for instance, can be achieved through a microwave-assisted reaction, with capping agents like 1-butanethiol (B90362) controlling the size and size distribution. nih.gov The resulting nanocrystals exhibit size-dependent photoluminescence. nih.gov Similarly, thiol-stabilized cadmium telluride (CdTe) nanocrystals can be synthesized in aqueous solutions, with their photoluminescence properties being highly dependent on the reaction conditions. acs.org The use of different thiol stabilizers can lead to varying particle growth rates and final sizes. acs.org For cadmium selenide (CdSe), aqueous synthesis methods using mercapto-alcohols and mercapto-acids as stabilizers have been developed, yielding crystalline nanoparticles. researchgate.net

A significant area of research involves the creation of core/shell and multi-core-shell nanostructures, such as CdTe/CdSe/ZnSe, to enhance their optical properties and stability. nih.gov The use of dual thiol ligands in the synthesis of these structures can improve their surface chemistry. nih.gov The fundamental understanding gained from studying these cadmium-chalcogenide systems, often stabilized by thiols like 1-dodecanethiol, has paved the way for their application in various technologies. annauniv.educambridge.org These applications include light-emitting diodes, solar cells, and biological imaging. cambridge.orglibretexts.org The ability to tune their properties through size and composition control makes them ideal materials for fundamental research into the physics and chemistry of the nanoscale. researchgate.netacs.org

Academic Research Trajectories of Cadmium 1-Dodecanethiol Systems

Academic research on this compound systems has followed a trajectory from fundamental synthesis and characterization to the development of more complex nanostructures and applications. Early research focused on establishing reliable methods for synthesizing thiol-capped cadmium chalcogenide nanoparticles and understanding the role of 1-dodecanethiol as both a capping agent and a sulfur source. researchgate.netcambridge.orgndsu.edu This included investigations into controlling particle size and morphology by varying reaction parameters such as temperature and reactant concentrations. researchgate.netacs.org

A significant research direction has been the use of 1-dodecanethiol in the phase transfer of aqueous-synthesized nanoparticles to organic solvents. annauniv.eduresearchgate.net This has been crucial for integrating these nanomaterials into polymer-based devices like hybrid solar cells. annauniv.edu The strategy involves a partial ligand exchange, where the initial hydrophilic capping agents are replaced by the hydrophobic 1-dodecanethiol. annauniv.edu

More recent research has explored the synthesis of more complex architectures, such as branched and one-dimensional nanostructures, using 1-dodecanethiol as a directing agent. nih.govacs.org For example, uniform CdS nanowires have been synthesized via a solvothermal process in a mixed solvent of dodecanethiol and ethylenediamine. acs.org The formation of these nanowires involves a multi-step process from spherical particles to nanorods and finally to nanowires. acs.org Another area of active research is the synthesis of "magic-sized" quantum dots using 1-dodecanethiol, which allows for the production of highly monodisperse nanoparticles with precisely controlled properties. researchgate.netcambridge.org

The optical and electrical properties of this compound systems are also a major focus of academic inquiry. aip.orgoptica.org Studies have investigated the photoluminescence of these nanoparticles and their application in bistable electronic devices. nih.govaip.org The interplay between the nanoparticle core and the 1-dodecanethiol ligand at the surface is critical in determining these properties. The ongoing research in this field continues to push the boundaries of nanomaterial science, with a focus on creating novel materials with tailored functionalities for advanced technological applications.

Data Tables

Table 1: Synthesis Methods and Properties of this compound Systems

Cadmium ChalcogenideSynthesis MethodRole of 1-DodecanethiolKey Findings
CdSOne-pot non-injectionSulfur source and capping agentProduction of regular and "magic-sized" quantum dots. researchgate.netcambridge.org
CdSSolvothermalCo-directing agentSynthesis of uniform nanowires. acs.org
CdSeColloidal synthesis in aqueous mediumPhase transfer agentEfficient transfer of nanoparticles to organic phase for hybrid solar cell applications. annauniv.eduresearchgate.net
CdTeAqueous synthesisSurface exchange ligandTransfer of nanoparticles to toluene (B28343) for better separation on TEM grids. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H50CdS2 B12763661 Cadmium 1-dodecanethiol CAS No. 4696-59-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

4696-59-7

Molecular Formula

C24H50CdS2

Molecular Weight

515.2 g/mol

IUPAC Name

cadmium(2+);dodecane-1-thiolate

InChI

InChI=1S/2C12H26S.Cd/c2*1-2-3-4-5-6-7-8-9-10-11-12-13;/h2*13H,2-12H2,1H3;/q;;+2/p-2

InChI Key

HFXHXRAPXXJZQM-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCC[S-].CCCCCCCCCCCC[S-].[Cd+2]

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations for Cadmium 1 Dodecanethiol Based Nanostructures

High-Temperature Organometallic Decomposition Routes

High-temperature decomposition of organometallic precursors is a robust and widely adopted strategy for the synthesis of high-quality semiconductor nanocrystals, including those based on cadmium 1-dodecanethiol (B93513). These methods typically involve the reaction of a cadmium precursor with 1-dodecanethiol in a high-boiling point solvent. The elevated temperatures facilitate the decomposition of the precursors and the subsequent nucleation and growth of the CdS nanocrystals. The two primary approaches within this category are hot-injection synthesis and non-injection, one-pot methods.

Hot-Injection Synthesis Protocols

The hot-injection technique is a well-established method for producing monodisperse nanocrystals. In a typical hot-injection synthesis of CdS nanorods, a cadmium precursor is dissolved in a high-boiling point solvent like 1-octadecene (B91540) (ODE) and heated to a specific injection temperature. spiedigitallibrary.org A separate solution containing 1-dodecanethiol is then rapidly injected into the hot reaction mixture. spiedigitallibrary.org This sudden introduction of the sulfur precursor leads to a burst of nucleation, which is a critical step for achieving a narrow size distribution of the resulting nanocrystals. Following nucleation, the temperature is typically lowered to a growth temperature to allow for the controlled growth of the nanocrystals on the existing nuclei.

An efficient hot-injection procedure for the synthesis of CdS nanorods involves dissolving a cadmium precursor in ODE, heating the mixture under vacuum, and then rapidly injecting a solution of 1-dodecanethiol. spiedigitallibrary.org For instance, the reaction mixture can be heated to 230°C, at which point the DDT solution is administered. spiedigitallibrary.org The initially transparent solution quickly turns into a yellow turbid liquid, indicating the formation of CdS nanocrystals. spiedigitallibrary.org The proportion of 1-dodecanethiol has been shown to be a key parameter in controlling the growth of CdS nanorods. spiedigitallibrary.org This method allows for the rapid synthesis of nanorods with excellent photocatalytic properties. spiedigitallibrary.orgspiedigitallibrary.org

Non-Injection and One-Pot Wet Chemical Synthesis Approaches

In contrast to the hot-injection method, non-injection or one-pot approaches offer a simpler and more scalable route for the synthesis of CdS nanocrystals. In these methods, all the reactants, including the cadmium salt, 1-dodecanethiol, and a solvent, are mixed together at room temperature and then heated to a specific reaction temperature. cambridge.orgcambridge.org This approach avoids the rapid injection step, and the nucleation and growth of the nanocrystals occur as the temperature of the reaction mixture increases. nih.gov

A common solvent used in this approach is 1-octadecene. cambridge.orgcambridge.orgresearchgate.net The synthesis can be carried out by combining a cadmium salt, 1-dodecanethiol, and a long-chain organic acid in 1-octadecene. cambridge.orgresearchgate.net The organic acid serves a dual role as a surface capping ligand and a solubility-controlling agent. cambridge.orgresearchgate.net By systematically controlling reaction parameters such as the type and concentration of reactants and the reaction temperature, both regular and "magic-sized" CdS quantum dots (QDs) can be synthesized. cambridge.orgcambridge.orgresearchgate.net This one-pot, non-injection method has been successfully used to produce high-quality, photoluminescent CdS QDs. acs.org The simplicity and reproducibility of this approach make it suitable for large-scale production. nih.govnih.gov Another variation involves a hydrothermal synthesis route where cadmium chloride, thiourea (B124793), and 3-mercaptopropionic acid are heated in a sealed tube. nih.gov

Influence of Precursor Reactivity and Concentration on Nanocrystal Growth

The growth of cadmium 1-dodecanethiol-based nanocrystals is intricately linked to the reactivity of the precursors and their respective concentrations in the reaction medium. Careful control over these parameters allows for the tuning of the final nanocrystal size, shape, and properties.

Role of Cadmium Source and 1-Dodecanethiol as Sulfur Source

The choice of cadmium precursor significantly influences the morphology of the resulting CdS nanocrystals. researchgate.net Different cadmium salts exhibit varying reactivities, which in turn affects the kinetics of nanocrystal formation. For instance, the use of cadmium chloride has been shown to favor the formation of spherical nanoparticles, while cadmium carbonate can lead to the growth of rod-shaped nanocrystals. researchgate.net In many syntheses, a cadmium salt is used in conjunction with 1-dodecanethiol, which serves as the organic sulfur source. cambridge.orgresearchgate.net 1-Dodecanethiol is an effective sulfur precursor for the synthesis of both regular and magic-sized CdS quantum dots. cambridge.orgcambridge.orgresearchgate.net Thiols, in general, are a class of sulfur precursors that can form complexes with soft acid metals like cadmium, facilitating the formation of metal sulfide (B99878) nanocrystals. rsc.org

The dual functionality of 1-dodecanethiol as both a sulfur source and a capping agent is a key aspect of these synthetic methodologies. acs.orgresearchgate.net As a capping agent, it stabilizes the growing nanocrystals, preventing their aggregation and controlling their final size. acs.orgnih.gov

Impact of Ligand-to-Metal Ratios and Acid Co-Capping Agents

The ratio of ligands to the metal precursor is a critical parameter that dictates the outcome of the synthesis. In the case of this compound systems, the presence of co-capping agents, particularly long-chain organic acids like myristic acid, lauric acid, or stearic acid, plays a crucial role. cambridge.orgresearchgate.net These acids act as surface capping ligands and also influence the solubility of the cadmium precursor. cambridge.orgresearchgate.net

A key finding is that a low acid-to-cadmium molar feed ratio is conducive to the formation of a cadmium precursor that favors the generation of magic-sized quantum dots (MSQDs). cambridge.org At a low acid-to-Cd ratio, it is proposed that the cadmium complex formed has a lower solubility in the solvent, leading to a slow and controlled release of Cd²⁺ ions. cambridge.org This controlled release is critical for the formation of MSQDs, as it allows for controlled nucleation without significant subsequent growth. cambridge.org Conversely, a high acid-to-cadmium molar feed ratio leads to the formation of a more soluble cadmium precursor, resulting in a faster release of Cd²⁺ ions and the subsequent growth of regular quantum dots. cambridge.org The length of the carbon chain of the fatty acid co-ligand also has a systematic effect, with longer chain acids leading to smaller CdS QDs. acs.org

Control over Nanocrystal Morphology and Size Regimes (e.g., Magic-Sized Clusters)

The ability to precisely control the morphology and size of CdS nanocrystals is paramount for tailoring their physical and chemical properties. nih.gov By manipulating the synthetic parameters, researchers can selectively produce nanocrystals of different shapes, such as nanorods and spherical quantum dots, as well as achieve specific size regimes, including the highly monodisperse "magic-sized" clusters. spiedigitallibrary.orgresearchgate.netnih.gov

The morphology of the nanocrystals can be influenced by the choice of cadmium precursor and the proportion of 1-dodecanethiol. spiedigitallibrary.orgresearchgate.net For instance, optimizing the amount of 1-dodecanethiol in a hot-injection synthesis can effectively control the growth of CdS nanorods. spiedigitallibrary.org

The formation of magic-sized clusters (MSCs) is a particularly interesting phenomenon in the synthesis of CdS nanocrystals using 1-dodecanethiol. cambridge.orgresearchgate.net These clusters represent thermodynamically stable, discrete sizes of nanocrystals that exhibit exceptionally narrow absorption peaks. rsc.org The synthesis using 1-dodecanethiol as the sulfur source has been shown to be a viable route for producing previously unreported families of magic-sized CdS QDs. cambridge.orgcambridge.orgresearchgate.net The key to selectively synthesizing MSCs lies in controlling the precursor reactivity, which can be achieved by adjusting the acid-to-cadmium molar ratio. cambridge.org A low ratio leads to the controlled release of cadmium ions, favoring the formation of these ultra-small, stable clusters. cambridge.org Different families of MSCs, such as the 378 and 407 families, have been successfully produced by varying the chain length of the acid capping ligand. cambridge.org The ability to isolate these distinct size regimes opens up possibilities for fundamental studies of ligand-nanoparticle interactions and their impact on optoelectronic properties. rsc.org

ParameterEffect on Nanocrystal Properties
Synthesis Method Hot-injection favors monodispersity; One-pot is scalable.
Cadmium Precursor Influences morphology (e.g., spheres vs. rods).
1-Dodecanethiol Concentration Controls the growth of nanorods.
Acid-to-Cadmium Ratio Low ratio favors magic-sized clusters; high ratio favors regular quantum dots.
Acid Chain Length Longer chains can lead to smaller quantum dots.

Solvent System Selection and Its Role in Synthetic Outcomes

The choice of solvent is a critical parameter in the synthesis of this compound-based nanostructures, profoundly influencing reaction kinetics, precursor solubility, and the final morphology and properties of the nanomaterials. acs.orgnih.gov The solvent system can dictate the reaction environment, from high-temperature nonpolar organic media to complex microemulsion systems. researchgate.netresearchgate.net

In high-temperature, non-coordinating solvents like 1-octadecene, 1-dodecanethiol can serve as the sulfur source for the synthesis of cadmium sulfide (CdS) quantum dots. researchgate.net In such systems, the solvent's primary role is to provide a high-boiling point medium that facilitates the thermal decomposition of precursors and the subsequent nucleation and growth of nanocrystals. nih.gov The solubility of the cadmium precursor (e.g., cadmium salts) and the 1-dodecanethiol in the solvent is crucial for a homogeneous reaction mixture, which is essential for producing monodisperse nanoparticles. researchgate.net Long-chain organic acids, such as myristic, lauric, or stearic acid, are often added not only as surface capping ligands but also as agents to control the solubility of the cadmium precursor. researchgate.net

Microemulsion-based solvent systems offer another versatile route. For instance, dodecanethiol-capped CdS nanoparticles have been synthesized in a Winsor II microemulsion of diethyl ether/AOT/water. researchgate.netacs.org In this method, the anionic surfactant AOT (dioctyl sulfosuccinate (B1259242) sodium salt) forms reverse micelles in the organic phase, which act as nanoreactors. researchgate.net The solvent system's composition determines the size and shape of these nanoreactors, thereby controlling the dimensions of the resulting nanoparticles. researchgate.net

The polarity of the solvent also plays a significant role. While many syntheses of thiol-capped cadmium nanoparticles are performed in organic solvents, aqueous routes have been developed for their low cost, high reproducibility, and biocompatibility. researchgate.net In aqueous synthesis, the choice of solvent and pH can significantly influence the fluorescence characteristics of the nanoparticles. researchgate.net The solvent system can also impact the crystal structure of the final product. For example, the reaction of a cadmium tri-tert-butoxysilanethiolate complex with a piperazine (B1678402) derivative in methanol (B129727) yielded a dinuclear complex, whereas the same reaction in a toluene-methanol solvent system produced a polynuclear compound, demonstrating the solvent's structure-directing role. nih.gov

The interaction between the solvent and the capping ligands, such as 1-dodecanethiol, is also critical. The solvent affects how the ligands passivate the nanoparticle surface, which in turn influences the electronic properties and stability of the nanoparticles. nih.gov Proper solvation of the capped nanoparticles is essential to prevent aggregation and ensure a stable colloidal suspension. researchgate.net

Solvent SystemRole in SynthesisTypical PrecursorsObserved OutcomesReference
1-OctadeceneHigh-boiling, non-coordinating medium for thermal decomposition and nanocrystal growth.Cadmium salt, 1-dodecanethiol, long-chain organic acids (myristic, lauric acid).Controlled synthesis of regular and "magic-sized" CdS quantum dots. researchgate.net
Diethyl ether/AOT/Water (Microemulsion)Forms reverse micelles that act as nanoreactors, controlling particle size.Cadmium source, sulfide source, 1-dodecanethiol (capping agent).Formation of dodecanethiol-capped CdS nanoparticles. researchgate.netacs.org
Methanol vs. Toluene-MethanolActs as a structure-directing agent, influencing the final coordination complex structure.[Cd{SSi(OtBu)3}2]2, 1,4-bis(3-aminopropyl)piperazine (B145938) (BAPP).Dinuclear complex in methanol; polynuclear complex in toluene-methanol. nih.gov
Aqueous MediumProvides an eco-friendly, low-cost, and biocompatible reaction environment.Water-soluble cadmium salts and sulfur sources.High-quality, water-soluble quantum dots suitable for biomedical applications. researchgate.netsciencedaily.comnanodigest.in
Diphenyl EtherHigh-boiling point solvent for thermal decomposition of single-source precursors.Cadmium thiourea complexes.CdS nanostructures including microspheres and nanorods. nih.gov

Green Chemistry Principles and Sustainable Synthetic Pathways for Cadmium Nanomaterials

The synthesis of cadmium-based nanomaterials, including those functionalized with 1-dodecanethiol, has traditionally relied on methods that often involve toxic chemicals, high temperatures, and organic solvents. nanodigest.in In response, significant research has focused on developing sustainable synthetic pathways guided by the principles of green chemistry. nih.gov These approaches aim to reduce the environmental impact by using benign solvents, renewable materials, and energy-efficient processes. nih.govajgreenchem.com

A primary focus of green synthesis is the replacement of hazardous organic solvents with environmentally friendly alternatives. sciencedaily.com Water is the most prominent green solvent, and researchers have developed fully aqueous, continuous flow processes to produce high-quality cadmium-based quantum dots. sciencedaily.comnanodigest.in These methods not only enhance safety and reduce waste but also offer improved scalability and energy efficiency. sciencedaily.com

Another key strategy in green synthesis is the use of biological systems and plant-derived materials. dntb.gov.ua Plant extracts from various sources, such as Tinospora cardifolia, Rhododendron arboretum, and Ocimum tenuiflorum, have been successfully used as the medium for the growth of cadmium sulfide and cadmium oxide nanoparticles. acs.orgresearchgate.net These extracts contain a rich mixture of phytochemicals like alkaloids, phenols, and terpenoids, which can act as natural reducing and capping agents, eliminating the need for synthetic chemical alternatives. ajgreenchem.comacs.orgresearchgate.net For example, the synthesis of CdS nanoparticles using leaf extracts from Chromolaena odorata and Plectranthus amboinicus provides a simple and eco-friendly route to producing biocompatible nanomaterials. acs.org Similarly, potato extract has been utilized as a stabilizer to synthesize water-soluble CdS quantum dots at lower temperatures and in shorter times. acs.org

Microorganisms also serve as biological factories for the sustainable synthesis of cadmium nanomaterials. nih.gov The bacterium Acidithiobacillus sp., for instance, can directly convert cadmium waste into CdS quantum dots. nih.gov This biosynthetic pathway utilizes enzymes like cysteine desulfhydrase to generate the necessary sulfide ions from cysteine, representing a one-step route that can operate under mild conditions. nih.gov The use of microorganisms and plant extracts often results in nanoparticles with enhanced biocompatibility and reduced cytotoxicity. acs.orgdavidpublisher.com

These biogenic and green synthetic methods align with several core principles of green chemistry, including waste prevention, the use of less hazardous chemical syntheses, designing safer chemicals, and using renewable feedstocks. nih.gov By moving away from conventional organometallic routes, these sustainable pathways offer a responsible approach to the large-scale production of cadmium-based nanomaterials. sciencedaily.comnanodigest.in

Green Synthetic ApproachKey Principle/MethodExample SystemAdvantagesReference
Aqueous SynthesisUse of water as a benign solvent, often in continuous flow systems.Production of cadmium chalcogenide quantum dots in water using a biocompatible chalcogen source.Avoids harmful organic solvents, enhances safety, reduces waste and energy consumption. sciencedaily.comnanodigest.in
Plant Extract-Mediated SynthesisUse of phytochemicals in plant extracts as natural reducing and capping agents.CdS nanoparticles synthesized using leaf extracts of Ocimum tenuiflorum, Chromolaena odorata, etc.Eco-friendly, cost-effective, simple one-pot synthesis, produces biocompatible nanoparticles. ajgreenchem.comacs.orgresearchgate.net
Microbial SynthesisUtilization of microorganisms as "bio-factories" for nanoparticle production.Acidithiobacillus sp. converting cadmium waste into CdS quantum dots.Utilizes waste as a resource, mild reaction conditions, direct synthesis of extracellular QDs. nih.gov
Biopolymer-Assisted SynthesisUse of natural polymers as stabilizers and capping agents.Potato extract (starch) used as a stabilizer for CdS quantum dots.Renewable feedstock, enhances water solubility and stability of nanoparticles. acs.org

Advanced Spectroscopic and Microscopic Characterization Techniques for Cadmium 1 Dodecanethiol Systems

Electron Microscopy-Based Structural Elucidation

Electron microscopy offers direct visualization of the nanoscale features of cadmium 1-dodecanethiol (B93513) assemblies, providing invaluable information on their size, shape, and surface architecture.

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) for Size and Morphology

Transmission Electron Microscopy (TEM) is a fundamental technique for characterizing the size and morphology of cadmium sulfide (B99878) (CdS) nanoparticles capped with 1-dodecanethiol. Studies utilizing TEM have successfully identified the structure and size of these nanocrystals. For instance, in one-pot synthesis procedures using 1-dodecanethiol as a sulfur source, TEM analysis revealed the coexistence of both nanoparticle and flake-like morphologies. This observation is significant as it suggests the possibility of 2D sheet-like assemblies forming from the colloidal nanoparticles.

High-Resolution TEM (HRTEM) further elucidates the crystalline nature of these nanoparticles. HRTEM images can resolve the lattice fringes of the CdS nanocrystals, providing direct evidence of their crystallinity and helping to identify their crystal structure. The analysis of TEM and HRTEM micrographs allows for the determination of particle size distribution, a critical parameter that influences the quantum confinement effects and, consequently, the optical and electronic properties of the material.

Scanning Electron Microscopy (SEM) for Surface Topography

Scanning Electron Microscopy (SEM) is employed to investigate the surface topography of cadmium 1-dodecanethiol films. SEM images of cadmium dodecanethiolate synthesized from cadmium chloride reveal a unique and complex surface morphology. At lower magnifications, a flower-like film surface is observed. Higher magnification images show that this surface is composed of both larger and smaller spherical structures, colloquially described as "flowers." Further magnification reveals that these spherical aggregates are themselves constructed from nanometer-scale rods. This hierarchical structure contributes to the material's surface properties, such as superhydrophobicity.

X-ray Diffraction (XRD) and Scattering for Crystalline Phase and Lattice Structure Analysis

X-ray Diffraction (XRD) is a powerful non-destructive technique used to determine the crystalline phase and structural properties of this compound systems. The diffraction pattern provides a fingerprint of the crystalline material, allowing for phase identification and the determination of lattice parameters.

In the case of CdS nanoparticles synthesized with 1-dodecanethiol as a capping agent, XRD patterns often show broad peaks, which is characteristic of nanocrystalline materials. For instance, a broad diffraction hump centered around a 2θ value of 26.6° is indicative of a strong preferred orientation along the (111) plane of the cubic (zincblende) CdS structure. Other peaks corresponding to the (220) and (311) planes of cubic CdS may also be present, confirming the polycrystalline nature of the nanoparticles. The average crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation.

The XRD patterns of cadmium dodecanethiolate formed from different cadmium salts (e.g., CdCl₂, Cd(NO₃)₂, and Cd(OAc)₂) exhibit a series of sharp peaks at low 2θ angles, indicating a well-ordered lamellar structure resulting from the self-assembly of the cadmium thiolates.

XRD Peak Positions for Cadmium Dodecanethiolate
2θ (°)Corresponding PlaneCrystal Structure
~26.6(111)Cubic CdS
~44.0(220)Cubic CdS
~51.9(311)Cubic CdS

Vibrational Spectroscopy for Ligand-Surface Interactions and Bonding Modes

Vibrational spectroscopy techniques are indispensable for probing the interactions between the 1-dodecanethiol ligand and the cadmium sulfide surface, providing detailed information about the bonding modes and the conformational order of the alkyl chains.

Fourier Transform Infrared (FTIR) Spectroscopy for Ligand Adsorption

Fourier Transform Infrared (FTIR) spectroscopy is a key technique for confirming the adsorption of 1-dodecanethiol onto the surface of CdS nanoparticles. The FTIR spectrum of the capped nanoparticles shows characteristic vibrational bands of the dodecanethiol ligand. A crucial piece of evidence for the chemical bonding between the thiol and the cadmium is the disappearance of the S-H stretching vibration, which is typically observed around 2572 cm⁻¹ in the spectrum of the free thiol. nist.gov Its absence in the spectrum of the this compound system indicates the formation of a cadmium-thiolate (Cd-S) bond.

Furthermore, the presence of strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the methylene (CH₂) groups (around 2850 cm⁻¹ and 2920 cm⁻¹, respectively) and the methyl (CH₃) group confirms the presence of the alkyl chains of the dodecanethiol on the nanoparticle surface. The positions of these bands can also provide information about the conformational order of the alkyl chains.

Key FTIR Vibrational Frequencies for this compound Systems
Wavenumber (cm⁻¹)Vibrational ModeSignificance
~2925Asymmetric CH₂ StretchingPresence of dodecanethiol alkyl chain
~2854Symmetric CH₂ StretchingPresence of dodecanethiol alkyl chain
~2572S-H StretchingAbsent, indicating Cd-S bond formation

Raman Spectroscopy for Vibrational Fingerprints

Raman spectroscopy provides complementary information to FTIR for understanding the vibrational modes of this compound systems. The Raman spectrum of solid 1-dodecanethiol shows a characteristic S-H stretching band around 2545 cm⁻¹. Similar to FTIR, the absence of this peak in the spectrum of dodecanethiol-capped nanoparticles confirms the deprotonation of the thiol group and the formation of a thiolate species bound to the surface.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Dynamics and Exchange

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique utilized to probe the dynamics of 1-dodecanethiol (DDT) ligands on cadmium-based nanomaterials. This method provides detailed insights into the binding, exchange, and surface mobility of ligands, which are crucial for understanding and controlling the properties of these materials. Both proton (¹H) and cadmium-113 (¹¹³Cd) NMR are particularly informative.

¹H NMR is widely used to distinguish between bound and free ligands. The resonance signals of protons on the alkyl chains of 1-dodecanethiol ligands that are bound to a cadmium surface are typically broadened compared to those of free ligands in solution. researchgate.netresearchgate.net This broadening is a result of the restricted mobility of the ligands upon binding to the nanoparticle surface. By analyzing the chemical shifts and line widths of the proton signals, researchers can monitor the ligand exchange process in real-time. For instance, the addition of a competing ligand can lead to the sharpening of the DDT signals as they are displaced from the cadmium surface and become free in solution. escholarship.org

Diffusion-Ordered Spectroscopy (DOSY), a specialized NMR technique, can further differentiate between bound, unbound, and aggregated species in solution by measuring their diffusion coefficients. rsc.org This provides a more quantitative understanding of the ligand exchange equilibrium and the colloidal stability of the nanoparticle dispersion.

The dynamics of ligand exchange can be studied by monitoring the NMR spectra as a function of temperature or by introducing a displacing ligand. These studies reveal that the exchange of 1-dodecanethiol ligands on cadmium surfaces is a dynamic process. The rate of exchange can be influenced by factors such as temperature, solvent, and the concentration of free ligands. acs.orgelsevierpure.com

Key Research Findings from NMR Studies:

Ligand Mobility: ¹H NMR spectra consistently show significant broadening of the alkyl proton resonances of 1-dodecanethiol when bound to a cadmium surface, confirming their reduced mobility. researchgate.netresearchgate.net

Ligand Exchange: The displacement of 1-dodecanethiol by other ligands can be readily followed by the appearance of sharp peaks corresponding to the free thiol in the ¹H NMR spectrum. escholarship.org

Surface Binding: ¹¹³Cd NMR provides direct evidence of the Cd-S bond formation and can be used to characterize the electronic environment of the cadmium surface atoms. mdpi.com

Quantitative Analysis: Integration of ¹H NMR signals allows for the quantification of bound versus free ligands, providing insights into ligand density and exchange kinetics. researchgate.net

Below is an interactive data table summarizing typical ¹H NMR chemical shifts for 1-dodecanethiol in different states.

Proton EnvironmentTypical Chemical Shift (ppm)Linewidth
Free 1-Dodecanethiol
-SH (thiol proton)~1.3Sharp
-CH₂-S-~2.5Sharp
Alkyl Chain Protons0.8 - 1.6Sharp
Bound 1-Dodecanethiol
-CH₂-S-Shifted and BroadenedBroad
Alkyl Chain ProtonsBroadenedBroad

Note: Specific chemical shifts can vary depending on the solvent and the nature of the cadmium-based nanomaterial.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is an indispensable surface-sensitive analytical technique for characterizing the elemental composition and chemical states of atoms within the top few nanometers of a material's surface. In the study of this compound systems, XPS provides crucial information regarding the presence and nature of cadmium, sulfur, and other elements on the surface, as well as their respective oxidation states.

The fundamental principle of XPS involves irradiating the sample with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoemitted electrons is then measured. The binding energy of the electrons can be calculated and is characteristic of the element and its chemical environment.

For this compound systems, XPS analysis typically focuses on the following core-level spectra:

Cd 3d: The binding energies of the Cd 3d₅/₂ and Cd 3d₃/₂ peaks provide confirmation of the presence of cadmium. Shifts in these binding energies can indicate changes in the coordination environment or oxidation state of the cadmium atoms on the surface. For instance, the binding energy of Cd in a Cd-S bond will differ from that of metallic cadmium or cadmium oxide.

S 2p: The S 2p spectrum is particularly important for understanding the nature of the bond between the 1-dodecanethiol ligand and the cadmium surface. The binding energy of the S 2p peak can distinguish between a thiolate bond (Cd-S-R), an unreacted thiol (-SH), and oxidized sulfur species such as sulfones or sulfates. The presence of a dominant thiolate peak is indicative of the successful binding of the 1-dodecanethiol to the cadmium surface.

C 1s: The C 1s spectrum confirms the presence of the dodecanethiol ligand and can provide information about the integrity of the alkyl chain.

O 1s: The O 1s spectrum is often monitored to assess the extent of surface oxidation of the cadmium.

Detailed Research Findings from XPS Studies:

XPS studies have been instrumental in confirming the ligand exchange process on cadmium-containing nanocrystals. For example, when a native ligand on a cadmium selenide (B1212193) nanocrystal is replaced with 1-dodecanethiol, the appearance of the S 2p signal and changes in the Cd 3d spectrum confirm the successful exchange. escholarship.orgelsevierpure.com Furthermore, XPS can provide quantitative information about the surface composition. By analyzing the peak areas and applying appropriate sensitivity factors, the atomic ratios of the elements on the surface can be determined, offering insights into the ligand packing density.

A representative XPS data table for a cadmium surface functionalized with 1-dodecanethiol is provided below.

ElementCore LevelTypical Binding Energy (eV)Inferred Chemical State
CadmiumCd 3d₅/₂~405Cd-S (Cadmium thiolate)
SulfurS 2p₃/₂~162R-S-Cd (Thiolate)
CarbonC 1s~285C-C, C-H (Alkyl chain)

Note: Binding energies can exhibit slight variations depending on the specific material, instrument calibration, and surface charging effects.

Advanced Absorption and Emission Spectroscopies for Electronic Structure Probes

Advanced absorption and emission spectroscopies are critical tools for elucidating the electronic structure of this compound systems, particularly in the form of quantum dots (QDs). These techniques probe the quantized energy levels of the nanomaterials and how they are influenced by the surface ligation of 1-dodecanethiol.

UV-Visible Absorption Spectroscopy is a fundamental technique used to determine the optical band gap of cadmium-based semiconductor nanocrystals. The absorption spectrum of these materials is characterized by a distinct absorption onset, and often a series of excitonic peaks at energies higher than the band edge. The position of the first excitonic peak is a direct measure of the energy of the first excited state and is highly sensitive to the size of the nanocrystal due to quantum confinement effects.

The binding of 1-dodecanethiol to the surface of cadmium-based QDs plays a crucial role in passivating surface trap states. These trap states, which arise from dangling bonds on the surface of the nanocrystal, can act as non-radiative recombination centers, quenching the photoluminescence. By coordinating to the surface cadmium atoms, the sulfur headgroup of 1-dodecanethiol effectively removes these trap states, leading to an enhancement of the photoluminescence quantum yield.

Photoluminescence (PL) Spectroscopy measures the light emitted from the material after it has been excited by photons of a higher energy. The PL spectrum provides information about the energy of the band edge emission and the presence of any defect-related emission at lower energies. For well-passivated this compound QDs, the PL spectrum typically shows a narrow, symmetric emission peak corresponding to the radiative recombination of the exciton across the band gap. The position of this peak is slightly red-shifted from the first excitonic absorption peak, a phenomenon known as the Stokes shift.

Key Research Findings from Absorption and Emission Studies:

Surface Passivation: The addition of 1-dodecanethiol to cadmium-based QDs generally leads to a significant increase in the photoluminescence quantum yield, demonstrating its effectiveness as a surface passivating ligand. elsevierpure.com

Quantum Confinement: The absorption and emission peak positions are directly correlated with the size of the nanocrystals, a hallmark of quantum confinement.

Electronic Structure Modification: The binding of the thiol ligand can subtly perturb the electronic structure of the quantum dot, which can be observed as small shifts in the absorption and emission spectra.

The following interactive data table illustrates the effect of 1-dodecanethiol passivation on the optical properties of a hypothetical cadmium-based quantum dot system.

SampleFirst Excitonic Absorption Peak (nm)Photoluminescence Emission Peak (nm)Photoluminescence Quantum Yield (%)
Unpassivated CdSe QDs580590< 5
CdSe QDs passivated with 1-dodecanethiol582595> 50

Mass Spectrometry for Molecular Characterization of Ligand Complexes and Exchange Intermediates

Mass spectrometry (MS) is a powerful analytical technique for the molecular characterization of this compound complexes and for identifying intermediates in ligand exchange reactions. Various MS techniques, such as Electrospray Ionization (ESI-MS), can be employed to gently ionize and transfer these non-volatile complexes into the gas phase for mass analysis.

In the context of this compound systems, mass spectrometry can be used to:

Confirm the formation of cadmium-thiolate complexes: By analyzing the mass-to-charge ratio (m/z) of the ions, it is possible to identify molecular ions corresponding to complexes of cadmium and 1-dodecanethiol. This provides direct evidence of the formation of these species in solution.

Characterize ligand exchange products: When a ligand exchange reaction is performed, MS can be used to identify the displaced ligands and the new ligand-cadmium complexes that are formed. This is particularly useful for understanding the reaction mechanism and for confirming the successful modification of the surface. elsevierpure.com

Identify reaction intermediates: In some cases, it is possible to detect transient intermediates that are formed during the ligand exchange process. This can provide valuable insights into the kinetics and mechanism of the reaction.

Detailed Research Findings from Mass Spectrometry Studies:

Research has utilized ESI-MS to study the surface chemistry of cadmium selenide nanocrystals. By reacting the nanocrystals with specific reagents, the surface-bound ligands can be cleaved and subsequently identified by ESI-MS. This approach has been used to confirm the presence of specific ligands and to understand how they are bound to the nanocrystal surface. For example, the detection of a species corresponding to a cadmium-dodecanethiolate fragment would provide strong evidence for the covalent attachment of the thiol to the cadmium. escholarship.orgelsevierpure.com

A hypothetical ESI-MS data table for the analysis of a solution containing cadmium and 1-dodecanethiol is presented below.

Observed m/zPossible Molecular FormulaInferred Species
317.1[Cd(SC₁₂H₂₅)]⁺Cadmium(II) 1-dodecanethiolate cation
518.2[Cd(SC₁₂H₂₅)₂ + H]⁺Protonated bis(1-dodecanethiolato)cadmium(II)
719.3[Cd(SC₁₂H₂₅)₃]⁻tris(1-dodecanethiolato)cadmate(II) anion

Note: The observed m/z values will depend on the specific isotopes of cadmium and sulfur present. The table shows values for the most abundant isotopes.

Theoretical and Computational Investigations of Cadmium 1 Dodecanethiol Interfaces

Density Functional Theory (DFT) for Electronic Structure, Bonding, and Surface Interactions

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic properties and bonding mechanisms at the cadmium 1-dodecanethiol (B93513) interface. DFT calculations can predict geometries, energies, and the electronic structure of molecules and materials with high accuracy. arxiv.org

Studies on thiol-capped cadmium sulfide (B99878) (CdS) quantum dots (QDs) have revealed the critical role of the thiol/thiolate equilibrium at the QD surface. osti.govacs.org DFT calculations indicate a significant difference in the interaction strength between the protonated thiol (R-SH) and the deprotonated thiolate (R-S⁻) forms with the CdS surface. The interaction with the protonated species is considerably weaker than with the deprotonated counterpart. osti.govacs.org The CdS QD surface can facilitate the partial deprotonation of the thiol, leading to a stable "networking" conformation where a proton is shared between the ligand and the QD surface. osti.govacs.org

The bonding of the thiolate to the cadmium-rich surface of the nanocrystal introduces hole trap states within the bandgap of the material. osti.govacs.org These thiolate-localized states can reduce the optical intensity of low-energy transitions. However, the networking conformation between the thiol and the surface, along with the presence of other native ligands, can stabilize these trap states, which can lead to an increase in emission intensity under certain conditions. osti.govacs.org This theoretical insight helps to explain the experimentally observed sensitivity of the optical properties of thiol-passivated cadmium chalcogenide QDs to environmental factors like pH. osti.govacs.org

DFT has also been employed to study the electronic structure of thiol-capped cadmium telluride (CdTe) and cadmium selenide (B1212193) (CdSe) quantum dots. arxiv.orgresearchgate.net These calculations provide information on the stability, charge transfer, density of states, and the HOMO-LUMO gap as a function of the nanocrystal size and morphology. researchgate.net For instance, NBO charge analysis on aromatic thiol-capped CdTe QDs has shown an increase in the positive charge on the cadmium atoms upon ligation, indicating a significant electronic perturbation of the QD surface by the ligands. frontiersin.org

Table 1: Comparison of Interaction Strengths and Effects of Thiol vs. Thiolate on CdS QD Surface based on DFT Calculations osti.govacs.org

Ligand SpeciesInteraction Strength with CdS SurfaceEffect on Electronic Structure
1-Dodecanethiol (protonated)WeakerMinimal perturbation
1-Dodecanethiolate (deprotonated)StrongerIntroduction of hole trap states
"Networking" ConformationIntermediateStabilization of trap states

Molecular Dynamics (MD) Simulations of Ligand Conformation and Dynamic Behavior

While specific MD studies on cadmium 1-dodecanethiol are not abundant in the literature, simulations of similar systems, such as carboxylate ligands on CdSe nanocrystals, offer valuable insights. rsc.orgresearchgate.net These studies show that the mobility and binding modes of the ligands are influenced by factors like temperature and the coordination number of the surface cadmium and selenium atoms. rsc.orgresearchgate.net High ligand mobility and structural rearrangements are often associated with cadmium atoms that have a low coordination number. rsc.orgresearchgate.net

MD simulations of decanethiolate self-assembled monolayers on Au(111) surfaces have also provided a detailed understanding of the energetics and dynamics of different phases of long-chain alkanethiols. nih.gov These simulations have been used to predict two-dimensional phase diagrams and to study order-disorder phase transitions. nih.gov While the substrate is different, the principles governing the conformational behavior of the alkyl chains, such as the presence of gauche defects, are transferable to the this compound system.

Table 2: Key Parameters Investigated in MD Simulations of Ligand-Nanocrystal Interfaces rsc.orgresearchgate.netnih.gov

ParameterDescriptionInsights Gained
Ligand MobilityThe movement of ligands across the nanocrystal surface.Understanding of ligand exchange processes and surface dynamics.
Ligand ConformationThe three-dimensional arrangement of the alkyl chains.Information on the packing and order of the ligand shell.
Binding ModesThe different ways ligands can attach to the surface.Elucidation of the nature of the ligand-surface bond.
Surface CoverageThe density of ligands on the nanocrystal surface.Correlation with the stability and properties of the nanocrystal.

Monte Carlo Simulations for Ligand Packing Density and Surface Coverage

Monte Carlo (MC) simulations are a powerful computational technique for studying the equilibrium properties of systems, such as the packing density and surface coverage of 1-dodecanethiol ligands on cadmium surfaces. MC methods are particularly well-suited for exploring the vast conformational space of long-chain molecules.

Atomistic MC simulations have been successfully applied to study alkanethiol self-assembled monolayers (SAMs) on metal surfaces like gold. uoc.gracs.org These simulations can predict structural properties such as molecular orientation, molecular conformation, and the statistics of gauche defects as a function of the alkyl chain length. uoc.gracs.org By employing sophisticated algorithms, MC simulations can efficiently equilibrate the system and determine the optimal packing arrangement of the ligands. uni-goettingen.de

For alkanethiol SAMs, MC simulations have shown that the molecules are preferentially aligned and tilted with respect to the surface normal. tandfonline.com The degree of translational, orientational, and conformational order within the monolayer is highly dependent on the flexibility of the carbon backbones. tandfonline.com While these studies have primarily focused on gold substrates, the methodologies and general findings can be extended to model the packing of 1-dodecanethiol on the surfaces of cadmium-based nanomaterials. The surface density and interaction parameters would need to be adjusted to be representative of the cadmium-thiolate bond and the cadmium chalcogenide lattice.

Table 3: Structural Properties of Alkanethiol SAMs Investigated by Monte Carlo Simulations uoc.gracs.orgtandfonline.com

PropertyDescriptionTypical Findings
Molecular Tilt AngleThe angle of the alkyl chains with respect to the surface normal.A non-zero tilt angle is generally observed to optimize van der Waals interactions.
Packing DensityThe number of molecules per unit area of the surface.Influenced by the headgroup size and chain-chain interactions.
Conformational OrderThe degree of all-trans versus gauche conformations in the alkyl chains.Higher order is typically observed closer to the surface.
Surface CoverageThe fraction of the surface occupied by the ligands.Dependent on the ligand concentration and binding energy.

Computational Modeling of Ligand Exchange Mechanisms

The exchange of native ligands for 1-dodecanethiol is a common strategy in the synthesis and functionalization of cadmium-based nanocrystals. Computational modeling can provide valuable insights into the mechanisms and kinetics of these ligand exchange reactions.

Studies on the ligand exchange of 1-dodecanethiol on copper sulfide nanocrystals have proposed a model that explains the observed differences in exchange rates based on the initial surface chemistry of the nanocrystals. nih.govnih.govacs.orgacs.org The density of the initial ligand layer plays a crucial role, with less dense layers allowing for faster exchange due to better accessibility of the nanocrystal surface to the incoming ligands. nih.govnih.govacs.orgacs.org

Computational studies on CdSe/ZnS core/shell quantum dots modified with thiolphenyl ligands have analyzed the thermodynamics of the ligand exchange process. acs.org These studies have shown that the reactions can be either exothermic and entropy-decreasing or exothermic and entropy-increasing, depending on the electronic properties of the substituents on the thiol ligand. acs.org This suggests that the driving force for ligand exchange is a complex interplay of enthalpic and entropic factors.

The addition of free thiols to as-prepared CdSe nanocrystals can result in the binding of the thiol to the particle surface without the displacement of the original ligands, suggesting the presence of unoccupied Lewis-acidic sites on the surface. escholarship.org In the presence of a base, however, the original ligands can be readily displaced. escholarship.org These observations highlight the importance of considering the charge balance at the nanocrystal surface when modeling ligand exchange reactions. escholarship.org

Table 4: Factors Influencing Ligand Exchange Rates and Mechanisms nih.govnih.govacs.orgacs.orgacs.orgescholarship.org

FactorInfluence on Ligand ExchangeComputational Approach
Initial Ligand DensityHigher density can hinder the approach of incoming ligands.Modeling of surface accessibility and steric effects.
Electronic Properties of LigandsElectron-donating or -withdrawing groups can alter the thermodynamics.DFT calculations of reaction energies and activation barriers.
Presence of Lewis-Acidic SitesCan lead to additive binding rather than direct exchange.Modeling of surface coordination and binding sites.
Solvent EffectsCan influence the solubility of ligands and the stability of intermediates.Implicit or explicit solvent models in simulations.

Quantum Chemical Approaches to Surface Reactivity and Coordination Environments

Quantum chemical methods, including DFT, provide a fundamental understanding of the surface reactivity of cadmium-based materials towards 1-dodecanethiol and the resulting coordination environments. These methods can be used to calculate reaction energies, activation barriers, and to characterize the nature of the chemical bonds formed.

As discussed in the DFT section, the surface-induced deprotonation of thiols on CdS QDs is a key aspect of their surface reactivity. osti.govacs.org Quantum chemical calculations have shown that the deprotonation leads to a very stable passivation of the QD surface by thiolates. osti.govacs.org The stability is further enhanced by the attachment of the proton to a nearby sulfur atom on the QD surface. osti.govacs.org

Extended X-ray absorption fine structure (EXAFS) spectroscopy, combined with theoretical calculations, has been used to investigate the coordination environment of cadmium(II) complexes with low-molecular-weight thiols in aqueous solutions. nih.gov These studies have shown that the number of bound sulfur atoms increases with the thiol-to-cadmium ratio, with up to four thiol molecules capable of binding to a single cadmium ion. nih.gov

Table 5: Summary of Quantum Chemical Investigations into Cadmium-Thiol Interactions

Area of InvestigationKey FindingsComputational Methods
Surface ReactivityThiol deprotonation is a key step in the formation of a stable passivating layer.DFT calculations of reaction pathways and energetics.
Coordination ChemistryUp to four thiol ligands can coordinate to a single cadmium ion.Combination of EXAFS and theoretical modeling.
Binding Site PreferenceLigands preferentially bind to electron-poor sites on the nanocrystal surface.DFT calculations of ligand binding energies on different crystal facets.
Electronic Structure PerturbationLigand binding significantly alters the electronic structure of the nanocrystal surface.Analysis of density of states and molecular orbitals from DFT.

Surface Chemistry and Ligand Exchange Dynamics of Cadmium 1 Dodecanethiol Complexes

Mechanisms of 1-Dodecanethiol (B93513) Adsorption, Binding, and Desorption on Cadmium Surfaces

The interaction between 1-dodecanethiol (DDT) and cadmium-containing surfaces, particularly on nanocrystals like cadmium sulfide (B99878) (CdS) and cadmium selenide (B1212193) (CdSe), is a cornerstone of their synthesis and stabilization. The adsorption of 1-dodecanethiol onto these surfaces is primarily a chemisorption process, driven by the strong affinity of the soft sulfur headgroup of the thiol for the soft cadmium cations on the nanocrystal surface. This interaction leads to the formation of a robust cadmium-thiolate (Cd-SR) bond.

The primary binding mechanism involves the deprotonation of the thiol's sulfhydryl (-SH) group, with the resulting thiolate anion (RS⁻) covalently bonding to a surface cadmium atom. This process effectively passivates the cadmium sites, which would otherwise be highly reactive. Studies on CdSe nanocrystals suggest that the surfaces are often terminated by a layer of excess cadmium ions, which are charge-balanced by anionic ligands. The binding of 1-dodecanethiol can occur at unoccupied Lewis-acidic cadmium sites without immediately displacing other ligands, or it can actively displace existing ligands, especially in the presence of a base that facilitates thiol deprotonation. escholarship.orgelsevierpure.com

Desorption of 1-dodecanethiol is not a spontaneous process under normal conditions due to the strength of the Cd-S bond. It typically requires a chemical stimulus, such as the introduction of a competing ligand with a higher affinity for the cadmium surface or conditions that promote the oxidation of the thiol ligands. For instance, under irradiation, thiol ligands on the surface of quantum dots can be photocatalytically oxidized to disulfides, which have a weaker interaction with the surface and may detach, leading to nanocrystal instability if not replaced. acs.orgacs.org

Kinetics and Thermodynamics of Ligand Exchange Reactions

Ligand exchange is a critical process for modifying the surface chemistry of cadmium-based nanocrystals, enabling their transfer between different solvents (e.g., from organic to aqueous phases) or tailoring their properties for specific applications. The kinetics of exchanging 1-dodecanethiol with other ligands can be influenced by several factors, including the nature of the incoming ligand, the solvent, and the surface chemistry of the nanocrystal itself.

Research on copper sulfide nanocrystals, which offers insights applicable to cadmium systems, has shown that ligand exchange rates are significantly dependent on the incoming ligand. acs.org For example, smaller ions can diffuse more easily through the existing hydrophobic ligand layer to reach the nanocrystal surface. acs.org The process is often thermodynamically driven, proceeding in a direction that results in a more stable surface complex. The exchange of native 1-dodecanethiol on nanocrystals with hydrophilic thiols like 3-mercaptopropionate (B1240610) can be facilitated by using a polar solvent such as formamide (B127407) under an inert atmosphere. tue.nlresearchgate.net

The thermodynamics of these reactions are governed by the relative binding strengths of the initial and incoming ligands to the cadmium surface. The Hard and Soft Acids and Bases (HSAB) principle is relevant here; the soft Cd²⁺ ion prefers to bind with soft bases. researchgate.net Therefore, ligands with soft donor atoms (like sulfur in other thiols) are strong competitors for the cadmium binding sites occupied by 1-dodecanethiol.

Steric hindrance plays a significant role in the efficiency of ligand exchange reactions on the surface of nanocrystals capped with 1-dodecanethiol. The long, twelve-carbon alkyl chain of 1-dodecanethiol creates a dense, hydrophobic barrier around the nanocrystal core. acs.org This steric bulk can physically impede the approach of incoming ligands to the reactive cadmium sites on the surface.

The efficiency of exchange is often inversely related to the size of the incoming ligand. Studies have shown that smaller incoming molecules can more readily penetrate the dodecanethiol layer and access the surface, resulting in faster exchange kinetics. acs.orguu.nl In contrast, bulkier molecules experience greater steric repulsion from the existing dodecanethiol ligands, leading to significantly slower or less efficient exchange. uu.nl The density of the 1-dodecanethiol layer itself is also a factor; a less dense ligand shell, potentially due to the co-presence of other ligands like trioctylphosphine (B1581425) oxide (TOPO) during synthesis, can lead to faster ligand exchange rates because the surface is more accessible. acs.orgresearchgate.net

On a cadmium-rich nanocrystal surface, multiple species can compete for binding sites. 1-Dodecanethiol is a strong L-type ligand (a neutral, two-electron donor after deprotonation) that effectively passivates the surface. Surface passivation is the process of rendering the surface chemically inactive by eliminating dangling bonds and surface electronic trap states, which is crucial for achieving high photoluminescence quantum yields and stability in quantum dots. rsc.org

The thiol group of 1-dodecanethiol effectively binds to uncoordinated Pb²⁺ defects on perovskite surfaces via Lewis acid–base interactions, a principle that also applies to cadmium surfaces. rsc.org In competitive binding scenarios, the outcome is determined by the relative binding affinities and concentrations of the competing ligands. Electrochemical studies on the competitive binding of different thiols to Cd(II) have shown that stronger ligands can displace weaker ones from their metal complexes. nih.gov For example, cysteine-glycine (B12064536) was found to displace cysteine from its cadmium complexes. nih.gov This highlights that while 1-dodecanethiol forms a stable passivating layer, it can be replaced by other molecules with a sufficiently high affinity for the cadmium surface, a principle that is the basis for controlled ligand exchange procedures. acs.orgnih.gov

Role of 1-Dodecanethiol in Controlling Nanocrystal Surface Structure and Stability

1-Dodecanethiol is not merely a passive coating; it plays an active role in the synthesis and subsequent properties of cadmium-based nanocrystals. As a capping ligand, it controls the growth of the nanocrystals, preventing aggregation and influencing their final size and shape. researchgate.netspiedigitallibrary.org By dynamically binding to the nanocrystal surface during synthesis, it can modulate the growth rates of different crystal facets, enabling anisotropic growth to form structures like nanorods. spiedigitallibrary.org

The long alkyl chain of 1-dodecanethiol provides steric stabilization, keeping the nanocrystals well-dispersed in nonpolar organic solvents. researchgate.net This stability is critical for processing and applications. The quality of the passivation layer formed by 1-dodecanethiol directly impacts the electronic and optical properties of the nanocrystals. A well-passivated surface with a low density of defects minimizes non-radiative recombination pathways for excitons, leading to higher photoluminescence quantum yields. rsc.org

Furthermore, the hydrophobic nature of the dodecyl chains can enhance the stability of the nanocrystals against environmental factors like moisture. rsc.org However, the stability of the thiol-capped nanocrystals can be compromised by photo-oxidation, where the thiol ligands are converted to disulfides, weakening their bond to the surface and potentially leading to aggregation and loss of quantum efficiency. acs.orgacs.org

Table 1: Influence of 1-Dodecanethiol on Nanocrystal Properties

Property Role of 1-Dodecanethiol Research Finding Citation
Growth Control Modulates crystal facet growth Can be used to control the morphology of CdS nanomaterials, including the synthesis of nanorods. spiedigitallibrary.org
Colloidal Stability Provides steric hindrance The long alkyl chain prevents aggregation and allows for dispersion in organic solvents. researchgate.net
Optical Properties Passivates surface trap states Effective surface passivation by thiols reduces non-radiative recombination, enhancing photoluminescence. rsc.org

| Environmental Stability | Creates a hydrophobic barrier | The dodecyl chains improve moisture resistance of perovskite films, a principle applicable to cadmium nanocrystals. | rsc.org |

Spectroscopic Probes of Ligand-Surface Coordination Chemistry

Several spectroscopic techniques are employed to investigate the complex coordination chemistry at the interface of 1-dodecanethiol and cadmium surfaces. These methods provide critical insights into ligand binding, exchange, and the structure of the surface itself.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for this purpose. ¹H NMR can be used to distinguish between bound and free ligands in solution. The signals from protons close to the thiol headgroup of 1-dodecanethiol often exhibit broadening or shifts upon binding to the nanocrystal surface. rsc.org Diffusion-Ordered Spectroscopy (DOSY) NMR can further confirm the association of the ligands with the nanoparticles by showing that they diffuse at the same rate as the much larger nanocrystal. rsc.org ³¹P NMR is useful when phosphorus-containing ligands are also present, helping to elucidate competitive binding and exchange processes. escholarship.orgelsevierpure.com For the cadmium nucleus itself, ¹¹³Cd NMR can provide direct information about the coordination environment of the cadmium atoms on the surface, with different chemical shifts corresponding to different numbers of sulfur and other coordinating atoms. nih.govnorthwestern.edu

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the nanocrystal surface. It can confirm the presence of sulfur from 1-dodecanethiol and cadmium, and high-resolution scans of the S 2p and Cd 3d peaks can provide information about the Cd-S bonding environment. XPS is particularly useful for verifying the success of ligand exchange reactions by detecting the disappearance of the sulfur signal or the appearance of signals from the new ligand. acs.orgresearchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy can be used to probe the vibrational modes of the ligands. The characteristic S-H stretching vibration of free 1-dodecanethiol (around 2570 cm⁻¹) disappears upon its deprotonation and binding to the cadmium surface, providing clear evidence of chemisorption. researchgate.net

Table 2: Spectroscopic Techniques for Analyzing Cadmium 1-Dodecanethiol Interactions

Technique Information Provided Key Observables Citation
¹H NMR Distinguishes bound vs. free ligands; confirms ligand association. Peak broadening/shifting of protons near the thiol group. rsc.org
¹¹³Cd NMR Direct probe of the Cd coordination environment on the surface. Chemical shifts vary with the number and type of coordinating atoms (e.g., CdSeO₃ vs. CdSe₂O₂). nih.govnorthwestern.edu
XPS Surface elemental composition and chemical states. Presence and binding energy of S 2p and Cd 3d peaks confirm Cd-S bonding. acs.orgresearchgate.net

| FTIR | Vibrational modes and functional groups. | Disappearance of the S-H stretching peak upon binding to the cadmium surface. | researchgate.net |

Table of Mentioned Chemical Compounds

Compound Name Formula
1-Dodecanethiol (DDT) C₁₂H₂₆S
Cadmium Cd
Cadmium Sulfide CdS
Cadmium Selenide CdSe
Copper Sulfide Cu₂S
3-Mercaptopropionate C₃H₆O₂S
Trioctylphosphine oxide (TOPO) C₂₄H₅₁OP
Cysteine C₃H₇NO₂S

Self Assembly and Ordered Nanostructure Formation from Cadmium 1 Dodecanethiol Capped Nanocrystals

Principles of Ligand-Directed Self-Assembly of Nanocrystals

Ligand-directed self-assembly is a fundamental process in nanotechnology where organic molecules, known as ligands, are used to control the organization of nanocrystals into larger, ordered structures. nih.gov This process is governed by a delicate balance of interparticle forces, which are modulated by the surface chemistry of the nanocrystals. nih.gov The ligands, in this case, 1-dodecanethiol (B93513), form a protective shell around the inorganic core of the cadmium-based nanocrystal. This capping layer serves several crucial functions.

Firstly, the ligands provide colloidal stability, preventing the nanocrystals from irreversibly aggregating in solution. rsc.org They achieve this by creating a repulsive barrier between the particles, which can be steric or electrostatic in nature. The long alkyl chains of 1-dodecanethiol, for instance, create a steric hindrance that keeps the nanocrystal cores separated.

The principles of this assembly are analogous to those observed in other self-organizing systems, such as block copolymers and micelles. uchicago.edunih.gov The nanocrystal can be viewed as a hybrid entity, with an inorganic core and a soft, organic corona. The interactions between these organic coronas dictate the final assembled structure. The process is dynamic and reversible, meaning that the assembled structures can often be disassembled by changing the solvent conditions. acs.org

Formation of Ordered Arrays and Superlattices

The self-assembly of cadmium 1-dodecanethiol-capped nanocrystals can lead to the formation of highly ordered, crystalline-like structures known as superlattices or ordered arrays. acs.org These superlattices are essentially "crystals of crystals," where the individual nanocrystals act as the repeating building blocks, analogous to atoms in a conventional crystal lattice. The 1-dodecanethiol ligands act as the "mortar" that holds these building blocks together in a regular, periodic fashion.

The formation of these ordered structures is a consequence of the monodispersity of the nanocrystals; that is, the nanocrystals must have a very narrow size and shape distribution. rsc.org When the size variation is minimal, the nanocrystals can pack efficiently into long-range ordered structures. The 1-dodecanethiol ligands play a critical role in this process by ensuring a uniform interparticle distance, which is a prerequisite for the formation of a well-defined lattice.

These superlattices can be two-dimensional (2D) or three-dimensional (3D). 2D arrays are often formed at interfaces, such as the air-liquid interface during solvent evaporation. acs.org 3D superlattices can be obtained by slow precipitation or crystallization from a concentrated colloidal solution. The resulting structures can exhibit various packing arrangements, including hexagonal close-packed (hcp) and face-centered cubic (fcc) lattices, similar to those found in atomic crystals. The ability to form these ordered arrays is not limited to spherical nanocrystals; anisotropic nanocrystals capped with 1-dodecanethiol can also assemble into complex and hierarchical structures.

Influence of Ligand Chain Length and Inter-Particle Interactions on Assembly Architectures

The architecture of the self-assembled nanocrystal superlattices is highly dependent on the properties of the capping ligands, particularly the length of their alkyl chains, and the nature of the inter-particle interactions they mediate. uchicago.edu The 1-dodecanethiol ligand, with its 12-carbon chain, provides a specific interparticle spacing and interaction strength that influences the resulting superlattice structure.

Ligand Chain Length: The length of the alkyl chain of the thiol ligand directly controls the separation distance between the inorganic cores of the nanocrystals in the assembled structure. acs.org Shorter or longer alkyl chains would result in smaller or larger inter-core distances, respectively. This spacing is a critical parameter that can affect the collective properties of the superlattice, such as its electronic and optical characteristics. The interdigitation or bunching of the alkyl chains of the 1-dodecanethiol ligands between neighboring nanocrystals is a key factor in the stability and structure of the assembly. rsc.org

Inter-Particle Interactions: The primary driving force for the assembly of 1-dodecanethiol-capped nanocrystals is the van der Waals attraction between the hydrocarbon chains of the ligands. mdpi.com The strength of this attraction increases with the length of the alkyl chain. Therefore, the choice of 1-dodecanethiol represents a balance: the chain is long enough to provide strong enough attractions for stable assembly but not so long that it excessively screens the interactions between the nanocrystal cores or leads to disordered aggregation. Other inter-particle forces, such as dipole-dipole interactions between the nanocrystal cores and solvophobic interactions, can also play a role, depending on the specific nanocrystal material and the solvent used. nih.gov By tuning the ligand chain length and the solvent environment, it is possible to control the balance of these forces and thus direct the assembly into different architectures.

Methodologies for Fabrication of Ordered Films and Structures

Several methodologies have been developed to fabricate ordered films and structures from this compound-capped nanocrystals. These techniques leverage the principles of self-assembly to guide the organization of the nanocrystals into desired architectures.

Solvent Evaporation: This is one of the most common and straightforward methods. A colloidal dispersion of the 1-dodecanethiol-capped nanocrystals in a volatile solvent is spread onto a substrate. As the solvent slowly evaporates, the concentration of the nanocrystals increases, leading to their self-assembly into an ordered film. The receding contact line of the evaporating droplet can help to align the nanocrystals and promote the formation of large, well-ordered domains. acs.org

Langmuir-Blodgett (LB) Technique: The LB technique allows for the formation of highly ordered 2D monolayers of nanocrystals at an air-water interface. The nanocrystals are spread on the surface of a liquid subphase (typically water), and the surface pressure is controlled by a movable barrier. This compression forces the nanocrystals to pack into a dense, ordered monolayer, which can then be transferred to a solid substrate by dipping the substrate through the interface. This method offers precise control over the packing density and thickness of the film.

Solvothermal Synthesis: In some cases, the synthesis and self-assembly of the nanocrystals can be achieved in a single step using a solvothermal method. This involves heating the precursor materials in a sealed vessel (autoclave) in the presence of 1-dodecanethiol and a suitable solvent. nih.govd-nb.info The high temperature and pressure can promote the crystallization of the nanocrystals and their simultaneous assembly into larger structures, such as nanowires or microspheres. nih.govd-nb.inforesearchgate.net

Template-Assisted Assembly: This approach utilizes a pre-patterned substrate or a template to guide the assembly of the nanocrystals. The template can be a porous material, a patterned polymer film, or even biological molecules like DNA. The 1-dodecanethiol-capped nanocrystals are directed to assemble in the predefined locations on the template, allowing for the fabrication of complex and hierarchical structures with a high degree of control.

Functionalization and Derivatization Strategies for Cadmium 1 Dodecanethiol Systems

Covalent Grafting and Surface Derivatization for Tailored Reactivity

Covalent modification of a pre-existing cadmium 1-dodecanethiol (B93513) surface allows for the permanent attachment of new chemical functionalities, thereby altering the surface properties in a durable manner. While the cadmium-sulfur bond provides the initial scaffold, subsequent reactions can be directed at the terminal methyl group of the dodecanethiol chain or by utilizing bifunctional ligands from the outset.

Post-synthetic modification (PSM) is a powerful concept that can be applied to these systems. illinois.edursc.org This approach involves the chemical transformation of the ligand shell after the initial cadmium-thiolate complex has been formed. For a surface composed of cadmium 1-dodecanethiol, the aliphatic nature of the exposed surface is relatively inert. Therefore, covalent grafting typically requires the initial incorporation of dodecanethiol analogues bearing a reactive functional group at the omega (ω) position.

For instance, a mixed monolayer could be formed using 1-dodecanethiol and a ω-functionalized alkanethiol (e.g., 12-mercaptododecanoic acid or 12-amino-1-dodecanethiol). The terminal carboxylic acid or amine groups can then serve as anchor points for subsequent covalent coupling reactions, such as amidation or esterification, to graft molecules of interest.

Another approach involves the activation of the C-H bonds in the alkyl chain, though this is generally more challenging and less specific. Techniques like UV irradiation can induce chemical changes in alkanethiolate monolayers. For example, UV light has been shown to induce photooxidation of the thiolate anchoring groups in dodecanethiolate monolayers on gold substrates, converting them to sulfonates. sci-hub.box While this modifies the headgroup rather than the tail group, it demonstrates that energy input can drive covalent modifications in these systems. Control over such reactions on a cadmium-based system would be crucial to avoid degradation of the underlying cadmium-thiolate structure.

The table below outlines potential strategies for covalent modification, assuming the incorporation of appropriately functionalized thiol ligands alongside 1-dodecanethiol.

Grafting StrategyReactive Terminal GroupReagent/ConditionResulting Linkage
Amide CouplingCarboxylic Acid (-COOH)Amine (R-NH₂), CarbodiimideAmide (-CONH-R)
EsterificationCarboxylic Acid (-COOH)Alcohol (R-OH), Acid CatalystEster (-COO-R)
Amide CouplingAmine (-NH₂)Carboxylic Acid (R-COOH), CarbodiimideAmide (-CONH-R)
Schiff Base FormationAmine (-NH₂)Aldehyde (R-CHO)Imine (-N=CH-R)

Strategies for Ligand Exchange with Diverse Thiolates and Other Functional Ligands

Ligand exchange is a prevalent and powerful method for modifying the surface of cadmium chalcogenide nanoparticles capped with 1-dodecanethiol and other ligands. rsc.orgd-nb.info This process involves the displacement of the existing 1-dodecanethiol ligands by introducing a new, desired ligand in the surrounding solution. The exchange is typically an equilibrium process, and the reaction can be driven to completion by using a high concentration of the incoming ligand.

The strength of the bond between the ligand's headgroup and the cadmium on the nanoparticle surface is a critical factor. Thiols generally form strong coordinate bonds with cadmium, making thiol-for-thiol exchange a common strategy. This allows for the introduction of new functionalities while maintaining the robust anchoring of the ligand shell.

Bifunctional ligands are often used in these exchange reactions. These molecules possess a thiol group at one end to anchor to the cadmium surface and a different functional group at the other end to impart desired properties, such as water solubility (e.g., carboxyl, hydroxyl groups) or biorecognition (e.g., biotin, peptides). d-nb.info The pH of the solution can play a significant role in the efficiency of ligand exchange, as it affects the protonation state of both the incoming and outgoing ligands. d-nb.info

The following table summarizes findings from studies on ligand exchange on cadmium-based nanoparticles, illustrating the versatility of this approach.

Original Ligand(s)Incoming LigandNanoparticle CoreKey Outcome of Exchange
Oleic AcidD-penicillamineCdSe/CdS QDs, NanorodsPhase transfer to aqueous media; pH-dependent efficiency and photoluminescence. d-nb.info
Trioctylphosphine (B1581425)/ Oleic AcidVarious bifunctional thiolsCdSeFacilitates dispersion in water for photocatalysis applications. rsc.org

Phase Transfer Chemistry Enabled by 1-Dodecanethiol Ligand Exchange

Phase transfer is a critical application of ligand exchange chemistry, enabling the movement of nanoparticles between immiscible solvents, typically from an aqueous phase to an organic phase, or vice versa. 1-Dodecanethiol is frequently employed to render hydrophilically synthesized nanoparticles hydrophobic, facilitating their transfer into nonpolar organic solvents.

Nanoparticles synthesized in aqueous media are often stabilized by hydrophilic ligands, such as thioglycolic acid or mercaptopropionic acid. These particles are dispersible in water but not in solvents like toluene (B28343) or chloroform. By introducing 1-dodecanethiol, a ligand exchange reaction can be initiated at the water-organic interface. The thiol groups of 1-dodecanethiol displace the hydrophilic ligands on the nanoparticle surface.

The long, nonpolar dodecyl chains of the newly attached 1-dodecanethiol ligands create a hydrophobic shell around the nanoparticle. This change in surface chemistry makes the nanoparticle energetically unfavorable in the aqueous phase and promotes its migration across the interface into the organic phase, where it becomes readily dispersible. This process is often visually apparent by the clearing of the aqueous phase and the coloring of the organic phase with the nanoparticles.

This technique is fundamental for integrating aqueously synthesized nanoparticles into organic-based systems, such as polymer composites or organic electronic devices.

The table below details an example of this process.

Initial Nanoparticle SystemPhase Transfer AgentInitial SolventFinal SolventUnderlying Mechanism
Thioglycolic acid-capped CdSe nanoparticles1-DodecanethiolWater (Aqueous)Chloroform (Organic)Partial ligand exchange at the interface, leading to surface hydrophobization.

Advanced Research Applications and Methodological Contributions Involving Cadmium 1 Dodecanethiol

Role as a Model System for Fundamental Studies in Nanocrystal Surface Chemistry

The surface chemistry of nanocrystals is a critical determinant of their physical and chemical properties. Cadmium 1-dodecanethiol (B93513), in conjunction with 1-dodecanethiol (DDT) as a ligand, provides a versatile model system for investigating the complex interactions at the nanocrystal-ligand interface. The well-defined structure of the dodecanethiol ligand, with its long alkyl chain and sulfur headgroup, allows for systematic studies of ligand binding, exchange, and their influence on the electronic and optical properties of nanocrystals.

Researchers have utilized 1-dodecanethiol-capped cadmium-based nanocrystals to explore the dynamics of ligand exchange reactions, a fundamental process for tailoring the surface properties of quantum dots for specific applications. researchgate.netresearchgate.netrsc.org These studies provide insights into the kinetics and thermodynamics of ligand binding and dissociation, which are crucial for developing robust and stable nanocrystal-based devices. The ability to replace the native dodecanethiol ligands with other functional molecules opens up possibilities for tuning the solubility, reactivity, and electronic coupling of the nanocrystals.

Furthermore, the study of "magic-sized" cadmium sulfide (B99878) (CdS) clusters capped with dodecanethiol has offered a unique window into ligand-nanoparticle interactions. rsc.org Due to their small size, these clusters are predominantly composed of surface atoms, making their optical properties highly sensitive to the surrounding ligand environment. rsc.org The significant shifts observed in the excitonic peaks of these clusters upon changes in solvent or ligand treatment highlight their utility as a sensitive probe for understanding the intricate physicochemical interplay between the inorganic core and the organic ligand shell. rsc.org

Contributions to Understanding Colloidal Synthesis Mechanisms in Quantum Dots

Cadmium 1-dodecanethiol and its precursor, 1-dodecanethiol, have played a pivotal role in advancing the understanding of colloidal synthesis mechanisms for quantum dots (QDs), particularly cadmium sulfide (CdS) and cadmium selenide (B1212193) (CdSe) nanocrystals. In these syntheses, 1-dodecanethiol often serves a dual function: as a sulfur source and as a surface capping agent that controls the growth and stability of the nanocrystals. researchgate.netcambridge.orgcambridge.org

The use of 1-dodecanethiol as a sulfur precursor offers a more controlled and reproducible reaction compared to more reactive sulfur sources. cambridge.org This allows for a systematic investigation of the nucleation and growth kinetics of QDs. researchgate.net By carefully tuning reaction parameters such as temperature, precursor concentration, and the ratio of cadmium to dodecanethiol, researchers have been able to gain deeper insights into the mechanisms that govern the size, shape, and crystal structure of the resulting nanocrystals. researchgate.netcambridge.org

A significant contribution in this area is the use of 1-dodecanethiol in the synthesis of both "regular" and "magic-sized" CdS QDs. researchgate.netcambridge.org This has allowed for the elucidation of the formation mechanisms of these distinct types of nanocrystals. It has been demonstrated that a low acid-to-cadmium molar feed ratio, in the presence of dodecanethiol, favors the formation of a cadmium precursor with limited solubility, leading to the controlled nucleation of magic-sized clusters without significant further growth. cambridge.org This level of control has been instrumental in developing more sophisticated models of quantum dot formation.

ParameterRole of 1-DodecanethiolOutcomeReference
Reactant Sulfur Source & Capping LigandControlled synthesis of CdS and CdSe QDs researchgate.netcambridge.orgcambridge.org
Reaction Kinetics Controls nucleation and growthEnables study of QD formation mechanisms researchgate.netnih.gov
Precursor Ratio Influences Cd precursor solubilityFormation of regular vs. "magic-sized" QDs cambridge.org

Utility in Fabricating Research Platforms for Optoelectronic and Photonic Studies

The unique optical and electronic properties of cadmium-based nanocrystals functionalized with 1-dodecanethiol make them highly valuable components in the fabrication of research platforms for optoelectronic and photonic studies. The dodecanethiol ligands passivate the surface of the quantum dots, which can enhance their photoluminescence quantum yield and stability, crucial for applications in light-emitting devices and sensors.

In the realm of solar energy, 1-dodecanethiol has been employed as a surface modifier in perovskite solar cells. rsc.org Its application helps to passivate defects at the perovskite surface, reducing non-radiative recombination and improving charge carrier transport and extraction. rsc.org The hydrophobic nature of the dodecyl alkyl chain also enhances the moisture resistance of the perovskite film, leading to significant improvements in both device efficiency and long-term stability. rsc.org

Furthermore, 1-dodecanethiol-capped quantum dots are being investigated for their use in light-emitting diodes (LEDs). The ability to tune the emission wavelength of the quantum dots by controlling their size, combined with the solution-processability afforded by the dodecanethiol ligands, makes them attractive for creating next-generation displays and lighting. Research has focused on optimizing the ligand shell to improve charge injection and transport within the LED device, leading to higher efficiency and brightness. acs.org The compatibility of these QDs with polymer matrices, which can be enhanced through ligand exchange, is also a key area of research for developing advanced composite materials for photonic applications. rsc.org

ApplicationRole of 1-DodecanethiolKey FindingsReference
Perovskite Solar Cells Surface modifier, defect passivationIncreased efficiency and stability rsc.org
Quantum Dot LEDs Capping ligand for emissive layerImproved charge injection and device performance acs.org
Photonic Composites Surface ligand for QD dispersionEnhanced miscibility in polymer matrices rsc.org

Exploration in Catalytic Reaction Mechanisms and Material Design

Nanoparticles capped with 1-dodecanethiol have shown significant promise as catalysts in a variety of chemical reactions. The long alkyl chains of the dodecanethiol ligands prevent the aggregation of the nanoparticles, maintaining their high surface area, which is essential for catalytic activity. At the same time, the ligand shell can influence the accessibility of the catalytic sites and, in some cases, play an active role in the catalytic process.

One area of exploration is in the catalytic reduction of organic pollutants. For instance, silver nanoparticles capped with 1-dodecanethiol have demonstrated high catalytic activity in the reduction of 4-nitrophenol. The size of the nanoparticles, which can be controlled during synthesis, has been found to be a determining factor in their catalytic efficiency.

Another important application is in the isomerization of allylic alcohols. Palladium nanoparticles functionalized with dodecanethiolate have been shown to be effective catalysts for the isomerization of allyl alcohol to propanal. rsc.orgresearchgate.net Studies have revealed that the catalytic activity can be even greater than that of nanoparticles prepared directly from dodecanethiol, which is attributed to a lower ligand density on the nanoparticle surface. rsc.orgresearchgate.net This highlights the crucial role of the ligand shell in modulating the catalytic properties of the nanoparticles and provides a pathway for the rational design of more efficient nanocatalysts. The stability of these dodecanethiolate-capped palladium nanoparticles has also been demonstrated through successful recycling in isomerization reactions. researchgate.net

Development of Novel Sensing Methodologies Based on Surface Interactions

The interaction of analytes with the surface of 1-dodecanethiol-capped quantum dots can lead to changes in their optical or electrochemical properties, a phenomenon that has been harnessed for the development of novel sensing methodologies. The high sensitivity of the quantum dots' photoluminescence to their surface chemistry makes them particularly well-suited for fluorescent sensing applications.

One common sensing mechanism is based on fluorescence quenching. The binding of an analyte to the surface of the quantum dots can create new pathways for non-radiative recombination, leading to a decrease in the fluorescence intensity. This principle has been utilized to develop sensors for a variety of analytes, including metal ions. For example, cadmium sulfide quantum dots can be used for the detection of silver ions in aqueous solutions, where the fluorescence intensity of the QDs decreases with increasing silver ion concentration.

The selectivity of these sensors can be tailored by modifying the surface of the quantum dots with specific recognition elements. While 1-dodecanethiol provides a stable capping layer, it can be exchanged with other ligands that have a high affinity for the target analyte. This approach allows for the design of highly selective and sensitive chemical sensors. Furthermore, the integration of these functionalized quantum dots into electronic devices has opened up possibilities for the development of chemiresistive sensors, where the binding of an analyte modulates the electrical conductivity of a film of nanoparticles.

Integration into Energy Conversion Research Platforms and Charge Transport Studies

The ability of 1-dodecanethiol to modify the surface properties of nanomaterials has made it a valuable tool in the development of research platforms for energy conversion and in fundamental studies of charge transport. In devices such as solar cells and LEDs, efficient charge transport between nanoparticles and between the nanoparticles and the electrodes is crucial for high performance.

In the context of quantum dot solar cells, the long, insulating alkyl chains of 1-dodecanethiol can hinder charge transport. However, the process of ligand exchange, where the dodecanethiol ligands are replaced with shorter, more conductive molecules, is a key strategy to improve device efficiency. acs.org This allows for closer packing of the quantum dots, thereby enhancing electronic coupling and facilitating charge transport. researchgate.net

Conversely, in perovskite solar cells, 1-dodecanethiol has been shown to improve charge extraction when used as a surface treatment. rsc.orgmdpi.comnih.gov By passivating surface defects, it reduces charge trapping and recombination at the interface between the perovskite and the charge transport layer, leading to more efficient collection of charge carriers. rsc.org The study of how different capping ligands, including 1-dodecanethiol, affect the charge transfer dynamics at the quantum dot-sensitized solar cell interface provides valuable insights for the design of more efficient energy conversion devices. researchgate.netnih.gov

Research AreaRole of 1-DodecanethiolImpact on Charge TransportReference
Quantum Dot Films Native insulating ligandHinders charge transport (can be exchanged) researchgate.net
Perovskite Solar Cells Surface passivating agentEnhances charge extraction, reduces recombination rsc.org
QD-Sensitized Solar Cells Capping ligandInfluences charge transfer kinetics at interfaces acs.org

Challenges and Future Research Directions in Cadmium 1 Dodecanethiol Chemistry

Development of More Sustainable and Green Synthetic Methodologies

The conventional synthesis of cadmium-based nanocrystals often involves high temperatures, toxic precursors, and organic solvents, raising environmental concerns. A significant research thrust is the development of greener and more sustainable synthetic routes. Mechanochemical methods, for instance, offer a solvent-free approach to produce cadmium sulfide (B99878) (CdS) nanoparticles. In one study, CdS nanoparticles were synthesized by milling cadmium acetate (B1210297) and sodium sulfide, with another variation using sodium thiosulfate (B1220275) as an additional sulfur source. nih.gov This method is not only environmentally friendly but also allows for the rapid production of nanoparticles. nih.gov

Another promising green approach is the use of plant extracts as natural stabilizing agents in the synthesis of cadmium telluride (CdTe) quantum dots. nih.gov Aqueous extracts from plants like Ficus johannis have been successfully used to create stable CdTe quantum dots, offering a biocompatible and eco-friendly alternative to traditional capping agents. nih.gov These methods significantly reduce the toxicity and environmental footprint associated with the synthesis process.

Synthesis MethodPrecursorsKey Advantages
MechanochemicalCadmium acetate, Sodium sulfideSolvent-free, Rapid
Plant-MediatedCadmium source, Tellurium source, Ficus johannis extractBiocompatible, Eco-friendly

Achieving Atomic-Level Precision in Surface Chemistry and Ligand Environment Control

The performance of 1-dodecanethiol-capped cadmium nanocrystals is intrinsically linked to their surface chemistry. Achieving atomic-level control over the ligand environment is crucial for tailoring their electronic and optical properties. The binding of ligands to the nanocrystal surface can significantly influence their stability and functionality. For instance, the nature of the ligand, whether it is an X-type (covalent) or L-type (dative) ligand, can greatly affect the energetics of surface reduction in cadmium selenide (B1212193) (CdSe) quantum dots. nih.govacs.org L-type ligands, which bind directly to cadmium sites, have been shown to enhance the stability of electron-charged quantum dots by preventing surface reduction. nih.govacs.org

Furthermore, the deprotonation of thiol ligands at the surface of CdS quantum dots can introduce optically inactive hole trap states, which can be detrimental to their emissive properties. acs.org Understanding and controlling this surface equilibrium is essential for optimizing the performance of these nanomaterials. Future research will likely focus on developing synthetic strategies that allow for the precise placement and orientation of 1-dodecanethiol (B93513) and other ligands on the nanocrystal surface to achieve desired functionalities.

Understanding Long-Term Stability and Degradation Pathways of 1-Dodecanethiol-Capped Nanocrystals

A major hurdle in the practical application of 1-dodecanethiol-capped nanocrystals is their long-term stability. The degradation of these materials, often initiated by photo-oxidation, can lead to a loss of their unique properties. The photochemical instability of thiol-capped CdSe nanocrystals involves a series of processes, including the photocatalytic oxidation of the thiol ligands to disulfides, followed by the oxidation of the nanocrystal itself. acs.orgnih.gov The presence of excess free thiol ligands in the solution can help to mitigate this degradation by replacing the photochemically generated disulfides, thereby maintaining the stability of the nanocrystals. acs.orgnih.gov

The degradation of mercaptopropionic acid- and thioglycollic acid-capped CdTe quantum dots in buffer solutions has also been observed, where the removal of the capping agents from the surface leads to photodegradation. nih.govresearchgate.net Understanding the intricate mechanisms of these degradation pathways is paramount for designing more robust and long-lasting 1-dodecanethiol-capped cadmium nanocrystals for various applications.

NanocrystalCapping LigandObserved Degradation Pathway
CdSeHydrophilic ThiolsPhotocatalytic oxidation of ligands to disulfides, followed by nanocrystal oxidation. acs.orgnih.gov
CdTeMercaptopropionic AcidRemoval of capping agent from the surface in buffer solution. nih.govresearchgate.net

Exploration of New Ligand Architectures and Their Influence on Nanostructure Performance in Research Contexts

While 1-dodecanethiol is a commonly used capping agent, the exploration of new ligand architectures offers exciting possibilities for tuning the properties of cadmium nanocrystals. The use of aromatic thiol capping agents, for example, has been shown to significantly alter the structural and electronic properties of CdTe quantum dots. frontiersin.org These ligands can cause structural distortions, stabilize the LUMOs (Lowest Unoccupied Molecular Orbitals), and decrease the HOMO-LUMO (Highest Occupied Molecular Orbital) gaps, leading to a redshift in their absorption spectra. frontiersin.org

Moreover, molecular metal chalcogenide complexes have emerged as a novel class of inorganic ligands for colloidal nanocrystals. nih.govnih.govresearchgate.net These inorganic ligands can replace the traditional organic ligands, leading to improved interparticle coupling and enhanced electronic properties in nanocrystal solids. nih.govresearchgate.net The development of bifunctional ligands that can both passivate the nanocrystal surface and interact with the surrounding environment is another promising area of research that could lead to the creation of advanced functional materials.

Integration of Cadmium 1-Dodecanethiol-Capped Nanocrystals into Complex Heterostructures and Hybrid Systems

The integration of 1-dodecanethiol-capped cadmium nanocrystals into more complex heterostructures and hybrid systems is a key step towards their use in advanced applications. For instance, the synthesis of CdSe/CdS dot-in-rod heterostructures, where a CdSe core is embedded within a CdS rod, has been shown to result in materials with bright and spectrally narrow photoluminescence, high quantum yield, and suppressed blinking. enea.it These improved optical properties are highly desirable for applications in displays and lighting.

The performance of devices based on these heterostructures can be further enhanced by modifying the surface chemistry through ligand exchange. arxiv.org Replacing the original ligands with others, such as aminoethanethiol, can lead to higher film conductivity and improved charge carrier injection balance in light-emitting diodes. arxiv.org Future research in this area will focus on the rational design and synthesis of even more complex heterostructures with tailored functionalities for applications in electronics, optoelectronics, and catalysis.

Advancements in In-Situ Characterization Techniques for Real-Time Mechanistic Insights

A deeper understanding of the formation and transformation of 1-dodecanethiol-capped cadmium nanocrystals requires advanced characterization techniques that can provide real-time, in-situ information. Liquid-phase transmission electron microscopy (LP-TEM) has emerged as a powerful tool for directly visualizing nanocrystal formation mechanisms at the nanoscale. nih.govmdpi.com This technique allows researchers to observe the growth of nanocrystals in real-time, providing valuable insights into the influence of different chemical additives on their final morphology. mdpi.com

In-situ spectroscopic techniques, such as quantitative NMR spectroscopy and spectrophotometric absorbance titration, are also crucial for studying dynamic processes like ligand exchange on the surface of quantum dots. rsc.org These methods can provide quantitative information about the thermodynamics and kinetics of ligand binding. The continued development and application of these and other in-situ characterization techniques will be instrumental in unraveling the complex chemical processes that govern the properties of 1-dodecanethiol-capped cadmium nanocrystals, paving the way for their rational design and synthesis.

Q & A

Basic Research Questions

Q. What are the key experimental parameters for synthesizing cadmium sulfide (CdS) nanoparticles using 1-dodecanethiol as a ligand?

  • Methodological Answer : CdS nanoparticles are typically synthesized via hot-injection or solvothermal methods. Key parameters include:

  • Temperature : Maintain reaction temperatures between 180–240°C to control nucleation and growth kinetics .
  • Ligand Ratio : Use a molar ratio of 1-dodecanethiol (DDT) to cadmium precursors (e.g., CdO or CdCl₂) between 2:1 and 4:1 to stabilize nanoparticle surfaces and prevent aggregation .
  • Solvent System : Oleylamine (OLAm) or 1-octadecene (ODE) are common solvents; OLAm acts as both solvent and co-ligand, influencing particle size and crystallinity .
    • Characterization : Employ UV-Vis spectroscopy for monitoring excitonic peaks (e.g., ~324 nm for magic-sized clusters) and TEM for size distribution analysis .

Q. How does 1-dodecanethiol influence the surface chemistry of cadmium-based nanomaterials?

  • Methodological Answer : DDT binds to cadmium via thiolate (-S⁻) coordination, forming a hydrophobic monolayer. This:

  • Passivates Surface Defects , reducing non-radiative recombination in optoelectronic applications .
  • Modifies Reactivity : Excess DDT slows growth kinetics by steric hindrance, enabling size-controlled synthesis .
  • Characterization Tools : Use FTIR to confirm S-H bond disappearance (indicating ligand binding) and XPS to analyze sulfur-cadmium bonding .

Q. What safety protocols are critical when handling 1-dodecanethiol in laboratory settings?

  • Methodological Answer :

  • Storage : Store in corrosion-resistant containers at ≤25°C, away from oxidizers (flash point: 128°C) .
  • PPE : Use nitrile gloves, lab coats, and fume hoods to prevent skin corrosion (Skin Corr. 1C classification) and inhalation risks .
  • Waste Disposal : Neutralize with alkaline solutions (e.g., NaOH) before disposal to mitigate environmental toxicity (BCF = 360 in aquatic organisms) .

Advanced Research Questions

Q. How can in-situ techniques resolve contradictions in adsorption kinetics of 1-dodecanethiol on cadmium surfaces?

  • Methodological Answer : Conflicting reports on adsorption rates (e.g., gas-like vs. ordered adlayers) arise from solvent polarity and temperature variations. To address this:

  • In-Situ STM : Monitor real-time structural changes during adsorption in pure DDT vs. dilute solutions. High-purity DDT promotes rapid pit formation on Au(111) at 298 K, while dilute solutions show slower kinetics .
  • Variable-Temperature Studies : Compare activation energies for vacancy adsorption/desorption at 25°C vs. elevated temperatures to identify rate-limiting steps .

Q. What mechanistic insights explain the role of 1-dodecanethiol in stabilizing cadmium-based magic-sized clusters (MSCs)?

  • Methodological Answer : DDT’s alkyl chain length (C12) balances steric and electronic effects:

  • Ligand Packing Density : Longer chains (e.g., C18) reduce packing efficiency, while C12 optimizes surface coverage, stabilizing MSCs like the 324 nm family .
  • Thermodynamic Control : Excess DDT shifts equilibrium toward smaller clusters by lowering interfacial energy, as shown by mass spectrometry and SAXS .

Q. How do environmental factors affect the mobility and bioaccumulation of 1-dodecanethiol in soil systems?

  • Methodological Answer :

  • Soil Mobility : DDT’s estimated log Kow = 6.18 and Koc = 1.1×10⁴ classify it as immobile in soil. Conduct column experiments with loamy soils to validate retention rates .
  • Biodegradation : Use OECD 301B tests to assess aerobic degradation; DDT’s persistence is likely moderate due to limited microbial thiol-metabolizing pathways .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing discrepancies in nanoparticle size distributions synthesized with 1-dodecanethiol?

  • Methodological Answer :

  • Multivariate Analysis : Apply PCA to correlate size variability with parameters like temperature gradients or ligand batch purity .
  • Error Propagation Models : Quantify uncertainties in TEM sizing (±0.5 nm) and UV-Vis peak fitting (±2 nm) to refine synthesis protocols .

Q. How can researchers design experiments to isolate ligand effects from solvent contributions in cadmium nanocrystal synthesis?

  • Methodological Answer :

  • Control Experiments : Synthesize CdS in identical conditions with/without DDT, using inert solvents like ODE. Compare PL quantum yields and XRD patterns .
  • Solvent Swapping : Replace OLAm with non-coordinating solvents (e.g., hexane) to decouple solvent-ligand interactions .

Environmental & Regulatory Compliance

Q. What regulatory frameworks govern the use of 1-dodecanethiol in academic research involving cadmium compounds?

  • Methodological Answer :

  • EC Inventory Compliance : Ensure DDT is listed under EINECS (112-55-0) for EU-based studies. For disposal, adhere to MARPOL Annex II guidelines for bulk transport .
  • WGK Classification : DDT’s WGK 3 rating (highly hazardous to water) mandates containment measures to prevent lab effluent release .

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